2-(3,4-dimethylphenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of 2-(3,4-dimethylphenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide involves multiple steps. The synthetic route typically begins with the preparation of the 3,4-dimethylphenoxy and naphthalen-1-yl precursors. These precursors are then subjected to a series of reactions to form the oxadiazole ring and subsequently the acetamide linkage. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
2-(3,4-dimethylphenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with molecular targets through its functional groups. The oxadiazole ring, in particular, is known for its ability to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological pathways, leading to specific physiological effects .
Comparison with Similar Compounds
Similar compounds include:
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: Known for its structural similarity and use in similar applications.
2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole: Shares some functional groups and is used in medicinal chemistry.
Naphthalene-substituted 2,3,4,5-tetraphenylsiloles: These compounds have similar structural features and are used in material science.
The uniqueness of 2-(3,4-dimethylphenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H19N3O3 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(5-naphthalen-1-yl-1,2,4-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C22H19N3O3/c1-14-10-11-17(12-15(14)2)27-13-20(26)23-22-24-21(28-25-22)19-9-5-7-16-6-3-4-8-18(16)19/h3-12H,13H2,1-2H3,(H,23,25,26) |
InChI Key |
VAZRLQKEDVZUMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=NOC(=N2)C3=CC=CC4=CC=CC=C43)C |
Origin of Product |
United States |
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